3-Fluoro-5-(2,2-difluoroethoxy)phenol
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Overview
Description
3-Fluoro-5-(2,2-difluoroethoxy)phenol is an organic compound with the molecular formula C8H7F3O2 and a molecular weight of 192.14 g/mol . It is a phenolic compound characterized by the presence of fluorine atoms and an ethoxy group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(2,2-difluoroethoxy)phenol typically involves the reaction of 3-fluorophenol with 2,2-difluoroethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(2,2-difluoroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
3-Fluoro-5-(2,2-difluoroethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)phenol
- 2-Fluoro-5-(trifluoromethyl)phenol
- Phenol, 3-fluoro-
Uniqueness
3-Fluoro-5-(2,2-difluoroethoxy)phenol is unique due to the presence of both fluorine atoms and an ethoxy group, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C8H7F3O2 |
---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxy)-5-fluorophenol |
InChI |
InChI=1S/C8H7F3O2/c9-5-1-6(12)3-7(2-5)13-4-8(10)11/h1-3,8,12H,4H2 |
InChI Key |
RONZIDVMXNDTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)F)F)O |
Origin of Product |
United States |
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